4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid typically involves the reaction of amidines with saturated ketones under Cu-catalysis. This method employs a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It plays a role in biochemical pathways and can be used to study enzyme interactions.
Medicine: It has potential pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxypyrimidine-5-carboxylate: This compound shares a similar pyrimidine structure and exhibits comparable chemical properties.
2-Amino-4-trifluoromethylpyrimidine-5-carboxylate: Another pyrimidine derivative with distinct functional groups that influence its reactivity and applications.
Uniqueness
4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl and amino groups make it a versatile intermediate in organic synthesis and a valuable compound in pharmacological research .
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c8-6-4(7(12)13)3-9-5(10-6)1-2-11/h3,11H,1-2H2,(H,12,13)(H2,8,9,10) |
InChI Key |
AAVNSWZBWLOMER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)CCO)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.